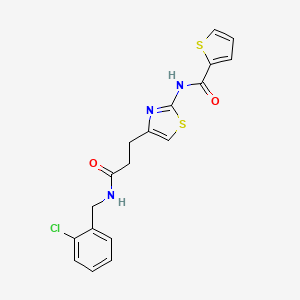

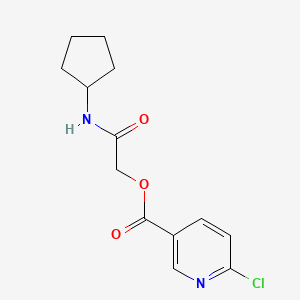

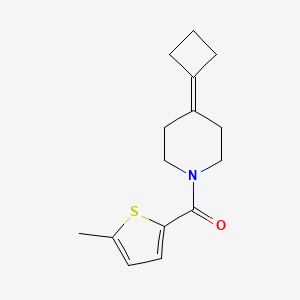

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have designed and synthesized novel analogues by combining imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives with piperazine and various 1,2,3 triazoles. These derivatives were characterized using techniques such as 1H NMR , 13C NMR , HPLC , and MS spectral analysis .

Scientific Research Applications

Comprehensive Analysis of Thiazole Derivative Applications

The compound , known by its chemical names “N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide” and “N-[4-(2-{[(2-chlorophenyl)methyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide”, is a thiazole derivative. Thiazoles are a class of organic compounds characterized by a five-membered heterocyclic ring structure composed of three carbon atoms, one sulfur atom, and one nitrogen atom. This structural motif is found in numerous biologically active compounds and has diverse applications in scientific research. Below is a detailed analysis of the unique applications of this thiazole derivative across various fields.

Antimicrobial Activity: Thiazole derivatives have been recognized for their potent antimicrobial properties. They act by disrupting the biosynthesis of bacterial lipids or through other mechanisms, effectively combating a range of bacterial species . The compound could be explored for its efficacy against common pathogens such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi.

Anticancer Activity: Research has indicated that thiazole derivatives can exhibit antiproliferative effects, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7) . The compound’s potential to inhibit cancer cell growth could be a significant area of study, especially in the development of new chemotherapy agents.

Neuroprotective Effects: Thiazoles are known to play a role in the synthesis of neurotransmitters like acetylcholine, which is crucial for the normal functioning of the nervous system . Investigating this compound’s neuroprotective capabilities could lead to advancements in treating neurological disorders.

Anti-inflammatory Properties: The anti-inflammatory activity of thiazole derivatives is well-documented. They can modulate the body’s inflammatory response, making them valuable in the study of chronic inflammatory diseases .

Antiviral Applications: Some thiazole compounds have shown effectiveness against viral infections, including HIV . The subject compound could be researched for its potential use as an antiretroviral agent.

Antitumor and Cytotoxic Effects: Thiazole derivatives have been observed to possess antitumor and cytotoxic activities, making them candidates for antineoplastic drugs . The compound’s ability to induce cytotoxicity in tumor cells could be pivotal in cancer research.

Analgesic Effects: The analgesic properties of thiazoles can be harnessed for pain management. Studies on similar compounds have revealed their potential to act as pain relievers with fewer side effects .

Antithrombotic Activity: Thiazole derivatives can act as fibrinogen receptor antagonists, providing antithrombotic activity. This application is particularly relevant in the prevention and treatment of thrombotic disorders .

properties

IUPAC Name |

N-[4-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S2/c19-14-5-2-1-4-12(14)10-20-16(23)8-7-13-11-26-18(21-13)22-17(24)15-6-3-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPYSXHZFOBUPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970838.png)

![2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2970847.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2970848.png)

![2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide](/img/structure/B2970850.png)

![N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2970856.png)

![Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate](/img/structure/B2970861.png)